molecular formula C19H21N3O3S2 B11437283 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11437283
M. Wt: 403.5 g/mol
InChI Key: YCYLQUFVUXNNTK-UHFFFAOYSA-N
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Description

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-METHOXYETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features an indole moiety, a thienopyrimidine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-METHOXYETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Construction of the Thienopyrimidine Core: This involves the cyclization of thiophene derivatives with appropriate nitrogen-containing reagents.

    Functional Group Modifications: Introduction of the oxoethyl and methoxyethyl groups through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-METHOXYETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the oxo group would yield alcohols.

Scientific Research Applications

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-METHOXYETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-METHOXYETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, while the thienopyrimidine core can modulate biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin.

    Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core, such as certain kinase inhibitors.

Uniqueness

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-METHOXYETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of an indole moiety and a thienopyrimidine core, along with various functional groups that confer specific chemical and biological properties.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H21N3O3S2/c1-25-10-9-22-18(24)17-14(7-11-26-17)20-19(22)27-12-16(23)21-8-6-13-4-2-3-5-15(13)21/h2-5H,6-12H2,1H3

InChI Key

YCYLQUFVUXNNTK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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